N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide
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Overview
Description
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide is a complex organic compound with significant biochemical and pharmaceutical relevance. This compound is structurally characterized by a pyrimidine ring attached to a ribose sugar, forming a nucleoside analog. It is known for its role in various biological processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide typically involves the following steps:
Formation of the Ribose Derivative: The ribose sugar is protected and selectively functionalized to introduce the necessary hydroxyl groups.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately, often starting from urea and malonic acid derivatives.
Coupling Reaction: The ribose derivative is coupled with the pyrimidine ring under acidic or basic conditions to form the nucleoside analog.
Acetylation: The final step involves acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:
Optimization of Reaction Conditions: Temperature, pH, and solvent systems are optimized for maximum efficiency.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose moiety.
Reduction: Reduction reactions can modify the pyrimidine ring, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the hydroxyl groups on the
Properties
Molecular Formula |
C12H17N3O6 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C12H17N3O6/c1-5-3-15(12(20)14-10(5)13-6(2)17)11-9(19)8(18)7(4-16)21-11/h3,7-9,11,16,18-19H,4H2,1-2H3,(H,13,14,17,20)/t7-,8-,9-,11-/m1/s1 |
InChI Key |
WRVMIHCBUGIPKG-TURQNECASA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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